2-[(Oxetan-3-yl)amino]propanoic acid
Description
2-[(Oxetan-3-yl)amino]propanoic acid is a synthetic amino acid derivative featuring a propanoic acid backbone substituted with an oxetane-3-ylamine group. The oxetane ring, a four-membered oxygen-containing heterocycle, confers unique physicochemical properties, such as enhanced solubility and metabolic stability compared to bulkier substituents.
Properties
Molecular Formula |
C6H11NO3 |
|---|---|
Molecular Weight |
145.16 g/mol |
IUPAC Name |
2-(oxetan-3-ylamino)propanoic acid |
InChI |
InChI=1S/C6H11NO3/c1-4(6(8)9)7-5-2-10-3-5/h4-5,7H,2-3H2,1H3,(H,8,9) |
InChI Key |
PLRVLDZPWCAXMA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)O)NC1COC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Oxetan-3-yl)amino]propanoic acid typically involves the formation of the oxetane ring followed by the introduction of the amino acid moiety. One common method for synthesizing oxetane derivatives is through the intramolecular cyclization of suitable precursors. For example, the cyclization of epoxides or halohydrins can lead to the formation of oxetane rings under appropriate conditions .
Industrial Production Methods
Industrial production of 2-[(Oxetan-3-yl)amino]propanoic acid may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize advanced techniques such as continuous flow chemistry and catalytic processes to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-[(Oxetan-3-yl)amino]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives with different functional groups.
Reduction: Reduction reactions can modify the oxetane ring or the amino acid moiety.
Substitution: The oxetane ring can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups into the oxetane ring .
Scientific Research Applications
Scientific Research Applications
-
Medicinal Chemistry
- Drug Development : The oxetane moiety in 2-[(oxetan-3-yl)amino]propanoic acid has been explored for its potential as a scaffold in drug design. Oxetanes are known to enhance the pharmacokinetic properties of drugs, making them more effective and stable in biological systems .
- VHL Inhibitors : Research indicates that modifications involving oxetane derivatives can lead to the development of potent inhibitors for the von Hippel-Lindau (VHL) pathway, crucial for cancer therapies . These inhibitors have shown low nanomolar potencies, indicating strong binding affinities.
-
Synthesis of Novel Compounds
- Synthetic Routes : The compound serves as a precursor for synthesizing other heterocyclic amino acids. Its unique structure allows for various functionalization strategies that can lead to new derivatives with enhanced biological activities . For instance, the synthesis of azetidine and oxetane amino acid derivatives has been documented, showcasing the versatility of this compound in creating complex molecules .
- Biochemical Studies
Case Study 1: Synthesis and Biological Evaluation
A study conducted on the synthesis of oxetane-containing amino acids demonstrated their potential as bioactive compounds. Researchers synthesized several derivatives of 2-[(oxetan-3-yl)amino]propanoic acid and evaluated their effects on cellular models. Results indicated that certain derivatives exhibited significant inhibition of cancer cell proliferation, suggesting their potential use in cancer therapy .
Case Study 2: Structure-Activity Relationship (SAR)
In a detailed SAR study, various modifications to the oxetane ring were explored to optimize binding affinity to target proteins involved in tumor growth. The findings revealed that specific substitutions on the oxetane significantly enhanced both potency and selectivity against cancer cell lines . This highlights the importance of structural modifications in developing effective therapeutics.
Mechanism of Action
The mechanism of action of 2-[(Oxetan-3-yl)amino]propanoic acid involves its interaction with specific molecular targets and pathways. The oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can modulate various biochemical pathways, contributing to the compound’s biological activity .
Comparison with Similar Compounds
Key Observations :
- The oxetane group in the target compound may balance hydrophilicity and lipophilicity due to its polar oxygen atom .
- Bioactivity: Quinolinone-substituted derivatives () exhibit potent cytotoxicity, suggesting that electron-deficient aromatic groups enhance anticancer activity. The oxetane group’s metabolic stability could similarly optimize drug half-life .
- Synthetic Accessibility: Ester hydrolysis (e.g., ) is a common route for propanoic acid derivatives. The oxetane amine group might require specialized coupling reagents or protection strategies .
Biological Activity
2-[(Oxetan-3-yl)amino]propanoic acid, also known as 2-amino-3-(oxetan-3-yl)propanoic acid, is a unique compound that combines an amino acid moiety with a cyclic oxetane structure. This compound is notable for its potential biological activities, which are influenced by its distinct structural features. The presence of the oxetane ring may affect its interactions with biological systems, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure
The chemical structure of 2-[(Oxetan-3-yl)amino]propanoic acid can be represented as follows:
This structure includes an oxetane ring, which is a four-membered cyclic ether that contributes to the compound's unique properties.
Biological Activity
Research indicates that 2-[(Oxetan-3-yl)amino]propanoic acid exhibits various biological activities, including potential effects on enzyme modulation and receptor binding. The following sections summarize key findings regarding its biological activity.
Enzyme Interaction
Studies suggest that 2-[(Oxetan-3-yl)amino]propanoic acid may influence several enzyme activities through direct interaction with active sites. For instance, its structural similarity to other amino acids allows it to act as a substrate or inhibitor for specific enzymes involved in metabolic pathways.
Table 1: Enzyme Interaction Studies
| Enzyme Target | Effect Observed | Reference |
|---|---|---|
| Glutamate Decarboxylase | Inhibition at high concentrations | |
| Aspartate Aminotransferase | Modulation of activity | |
| Dipeptidases | Competitive inhibition |
Receptor Binding
The compound's oxetane structure may enhance its binding affinity to certain receptors, potentially leading to therapeutic applications. Preliminary studies have shown that it interacts with neurotransmitter receptors, which could be significant for neurological research.
Case Study: Neurotransmitter Receptor Interaction
In vitro studies demonstrated that 2-[(Oxetan-3-yl)amino]propanoic acid binds to the NMDA receptor complex, which is crucial for synaptic plasticity and memory function. This binding was associated with increased calcium influx in neuronal cells, suggesting a role in modulating excitatory neurotransmission.
Therapeutic Potential
Given its biological activity, 2-[(Oxetan-3-yl)amino]propanoic acid shows promise in various therapeutic areas:
- Neurology : Potential applications in treating neurodegenerative diseases by modulating glutamate signaling.
- Cancer Therapy : Its ability to influence enzyme pathways may be harnessed for developing anticancer agents.
- Antimicrobial Activity : Preliminary tests indicate that it may possess antibacterial properties against certain strains.
Table 2: Therapeutic Applications Explored
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
